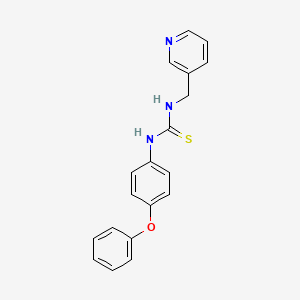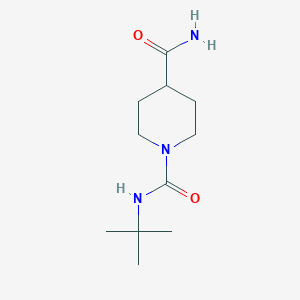
N-(1-adamantylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-adamantylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as AEMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. AEMI is a member of the isoxazolecarboxamide family of compounds and has been studied for its various biochemical and physiological effects.
Mecanismo De Acción
N-(1-adamantylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). It enhances the activity of the receptor by increasing its sensitivity to acetylcholine, leading to increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been shown to improve cognitive function and memory in animal models. It has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-adamantylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is a useful tool in the study of the α7 nAChR and its role in various physiological processes. However, it is important to note that N-(1-adamantylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has a relatively short half-life and may require frequent dosing in experiments. Additionally, N-(1-adamantylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide may have off-target effects on other receptors and should be used with caution in experiments.
Direcciones Futuras
There are several potential future directions for research on N-(1-adamantylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-adamantylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide and its effects on other receptors. Finally, the development of more potent and selective compounds based on N-(1-adamantylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide may lead to the discovery of new drugs for the treatment of various neurological disorders.
Métodos De Síntesis
N-(1-adamantylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide can be synthesized using a multi-step process that involves the reaction of adamantane with 2-bromoethyl isoxazole-5-carboxylate, followed by the reaction of the resulting product with ethylmagnesium bromide. The final product is obtained by reacting the intermediate with methyl isocyanate.
Aplicaciones Científicas De Investigación
N-(1-adamantylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and toxicology. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(1-adamantylmethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-3-15-16(11(2)22-20-15)17(21)19-10-18-7-12-4-13(8-18)6-14(5-12)9-18/h12-14H,3-10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDZNXJPIUAIJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NCC23CC4CC(C2)CC(C4)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-1,2-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5778927.png)
![2-[(2,6-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5778935.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778957.png)





![3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide](/img/structure/B5778994.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5779005.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B5779018.png)
![1-acetyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5779022.png)